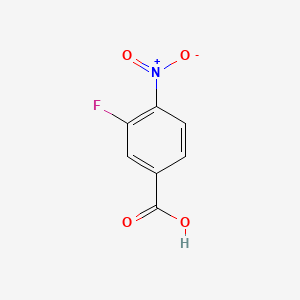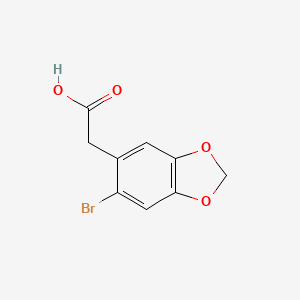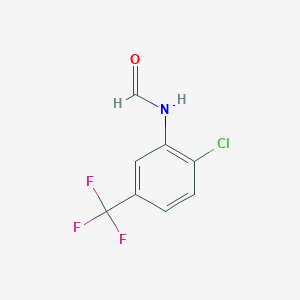
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide
説明
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is a chemical compound that is part of a broader class of N-phenylformamide derivatives. These compounds are characterized by a formamide group attached to a phenyl ring that is further substituted with various functional groups, such as chloro and trifluoromethyl groups. The specific structure and substituents on the phenyl ring can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of N-phenylformamide derivatives can involve various chemical reactions, including the reaction of aniline derivatives with formic acid or its derivatives. For example, the synthesis of N-(m-ferrocenylphenyl)-formamide was achieved by reacting m-ferrocenyl-aniline with DMF . Although the exact synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is not detailed in the provided papers, similar synthetic strategies could be employed, such as nucleophilic substitution reactions or amidation processes.
Molecular Structure Analysis
The molecular structure of N-phenylformamide derivatives can be determined using techniques such as X-ray diffraction, as demonstrated in the study of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide . The crystal structure of this compound was found to belong to the monoclinic space group, which is a common crystal system for such compounds. Similarly, the molecular structure of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide could be expected to exhibit characteristics like hydrogen bonding and possibly polymorphism, as observed in other N-phenylformamide derivatives 10.
Chemical Reactions Analysis
N-phenylformamide derivatives can participate in various chemical reactions. For instance, they can act as Lewis basic catalysts in the hydrosilylation of N-aryl imines, as seen with l-Piperazine-2-carboxylic acid derived N-formamides . They can also be involved in the synthesis of formamidine derivatives, which exhibit antimicrobial activity . The presence of functional groups such as chloro and trifluoromethyl can further influence the reactivity of these compounds in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenylformamide derivatives are influenced by their molecular structure. For example, the presence of chlorine substituents can lead to phase transformations due to the influence of hydrogen bonding and intermolecular interactions . The electronic properties, such as excitation energies and dipole moments, can be studied using UV-Vis spectroscopy and computational methods like DFT calculations . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications in fields like fungicides .
科学的研究の応用
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : Various methods of synthesizing TFMP derivatives have been reported .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. FDA-Approved Trifluoromethyl Group-Containing Drugs
- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
- Methods : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results : These drugs have been found to exhibit numerous pharmacological activities .
3. Synthesis of Crop-Protection Products
- Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results : The demand for 2,3,5-DCTF is high due to its use in the production of crop-protection products .
4. FDA-Approved Trifluoromethyl Group-Containing Drugs
- Application : Ubrogepant is a medicament used for acute migraine with or without visual disturbances .
- Methods : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results : These drugs have been found to exhibit numerous pharmacological activities .
5. Synthesis of Trifluoromethylpyridines
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in various industries .
- Methods : Various methods of synthesizing TFMP derivatives have been reported .
- Results : The demand for TFMP derivatives is high due to their use in various applications .
6. Synthesis of 3,5-bis(trifluoromethyl)benzamide
Safety And Hazards
The safety and hazards of “N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide” are not explicitly available. However, a related compound “2-Chloro-5-(trifluoromethyl)phenol” has hazard statements H226 - H315 - H319 - H335 and precautionary statements P210 - P302 + P352 - P305 + P351 + P3385.
将来の方向性
The future directions of “N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide” are not explicitly available. However, it is expected that many novel applications of related compounds such as trifluoromethylpyridines will be discovered in the future6.
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAIJWFDADPVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287391 | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide | |
CAS RN |
657-63-6 | |
| Record name | 657-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUORO-M-FORMOTOLUIDIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



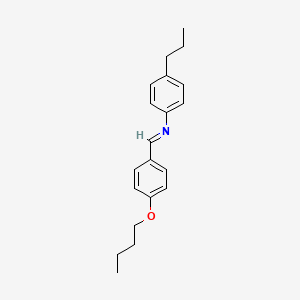
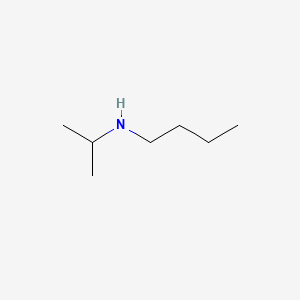
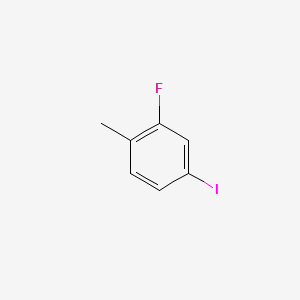
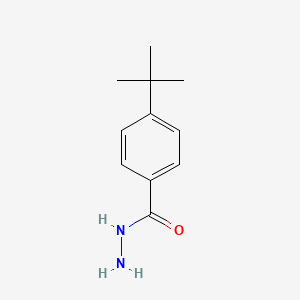
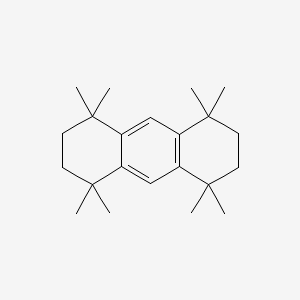
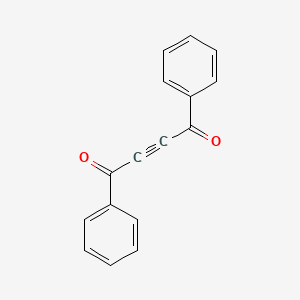
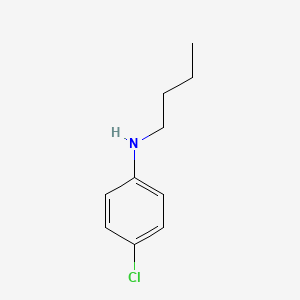

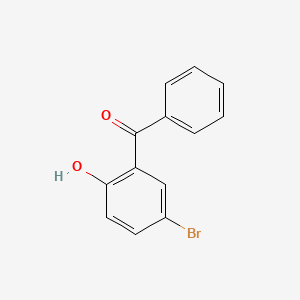
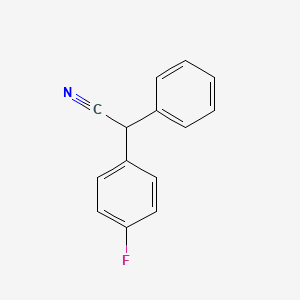
![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)

